molecular formula C5H7NO2 B6262214 1-(1,3-oxazol-5-yl)ethan-1-ol CAS No. 1897615-28-9

1-(1,3-oxazol-5-yl)ethan-1-ol

Cat. No. B6262214
CAS RN: 1897615-28-9
M. Wt: 113.1
InChI Key:
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Description

1-(1,3-oxazol-5-yl)ethan-1-ol, also known as oxazole ethanol, is an aliphatic alcohol derived from the oxazole ring system. It is a colorless and odorless compound, and is soluble in water and other organic solvents. Oxazole ethanol is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a solvent for the synthesis of other compounds.

Scientific Research Applications

Oxazole ethanol has been extensively studied in the scientific literature for its various applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of polymers, and as a solvent for the synthesis of other compounds. In addition, it has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species such as carbonyl compounds to form 1-(1,3-oxazol-5-yl)ethan-1-ol rings. It is also believed to act as an acid-base catalyst in the synthesis of polymers, and as a solvent for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol are not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species such as carbonyl compounds to form 1-(1,3-oxazol-5-yl)ethan-1-ol rings. It is also believed to act as an acid-base catalyst in the synthesis of polymers, and as a solvent for the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol in lab experiments is its low toxicity. It is also relatively inexpensive, and is easily obtained from chemical suppliers. However, it is not very soluble in water, and its reactivity can vary depending on the pH of the solution. Additionally, 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol is prone to oxidation, and must be stored in a tightly sealed container in a cool, dry place.

Future Directions

Future research on 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol could focus on furthering its use in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could focus on improving the efficiency of the synthesis process, and developing new methods for synthesizing 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol. Other research could focus on exploring the biochemical and physiological effects of 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol, as well as its potential uses in other applications such as fuel cells and batteries.

Synthesis Methods

The most common method for synthesizing 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol is through the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. This reaction forms an 1-(1,3-oxazol-5-yl)ethan-1-ol ring, which is then reduced to 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride. Other methods for synthesizing 1-(1,3-oxazol-5-yl)ethan-1-ol ethanol include the oxidation of an 1-(1,3-oxazol-5-yl)ethan-1-ol ring, the hydrolysis of an 1-(1,3-oxazol-5-yl)ethan-1-ol ring, and the reaction of an alcohol with an 1-(1,3-oxazol-5-yl)ethan-1-ol ring.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-oxazol-5-yl)ethan-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromoethanol", "sodium hydroxide", "5-amino-3-methyl-1,2-oxazole" ], "Reaction": [ "Step 1: 2-bromoethanol is reacted with sodium hydroxide to form 2-hydroxyethanol.", "Step 2: 2-hydroxyethanol is reacted with 5-amino-3-methyl-1,2-oxazole in the presence of a base catalyst to form 1-(1,3-oxazol-5-yl)ethan-1-ol." ] }

CAS RN

1897615-28-9

Product Name

1-(1,3-oxazol-5-yl)ethan-1-ol

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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